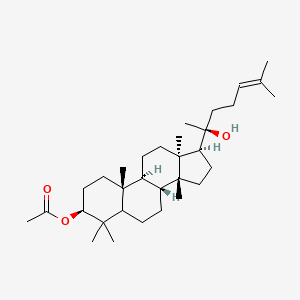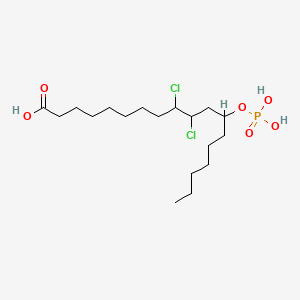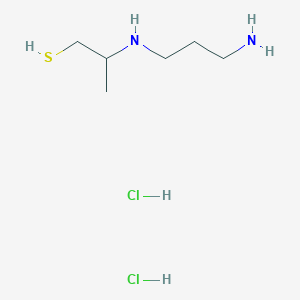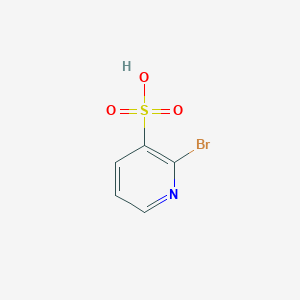
2-bromopyridine-3-sulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyridine-3-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a sulfonic acid group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the bromination of pyridine followed by sulfonation. The bromination of pyridine can be achieved using bromine at elevated temperatures, typically around 300°C, to yield 2-bromopyridine . The sulfonation step involves treating the brominated pyridine with fuming sulfuric acid in the presence of mercury(II) sulfate catalyst at temperatures around 230°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of advanced purification techniques ensures the high purity of the compound for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols.
Electrophilic Substitution: Reagents such as chlorosulfonic acid and sulfur trioxide are commonly used for sulfonation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Electrophilic Substitution: Products include sulfonated pyridines with additional functional groups introduced onto the ring.
Wissenschaftliche Forschungsanwendungen
2-Bromopyridine-3-sulfonic acid finds applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 2-bromopyridine-3-sulfonic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group, on the other hand, enhances the compound’s solubility in water and its reactivity towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopyridine: Lacks the sulfonic acid group and is primarily used in cross-coupling reactions.
5-Bromopyridine-3-sulfonic acid: Similar structure but with the bromine atom at the fifth position.
Uniqueness
2-Bromopyridine-3-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups on the pyridine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
111454-61-6 |
|---|---|
Molekularformel |
C5H4BrNO3S |
Molekulargewicht |
238.06 g/mol |
IUPAC-Name |
2-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4BrNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10) |
InChI-Schlüssel |
DZFSXWCQODHIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Br)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


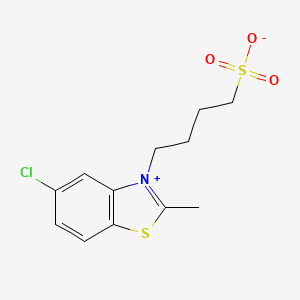
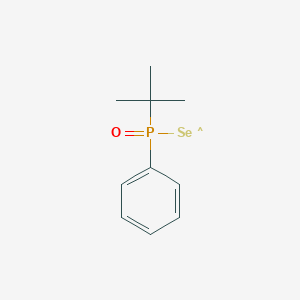
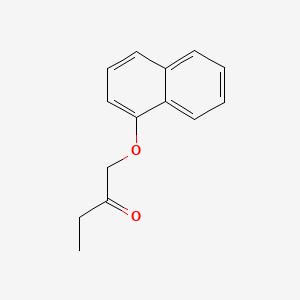
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
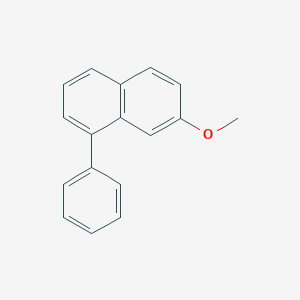
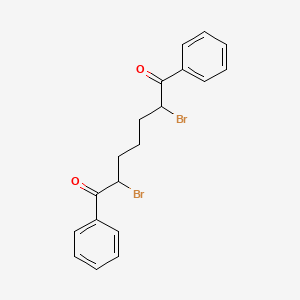

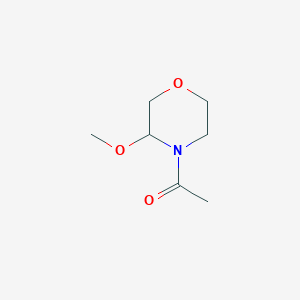
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
